molecular formula C17H20N2O3S B5201900 N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5201900
M. Wt: 332.4 g/mol
InChI Key: FIVSFZBGAMRDFZ-UHFFFAOYSA-N
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Description

N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Glycinamide Backbone: This involves the reaction of glycine with ethylamine under controlled conditions to form the glycinamide backbone.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonation reaction using phenylsulfonyl chloride.

    Substitution with 2-Methylphenyl Group: The final step involves the substitution of the hydrogen atom on the glycinamide backbone with a 2-methylphenyl group using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of N2-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reactions and high yield.

    Purification Steps: Including crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Produces sulfonic acids and other oxidized derivatives.

    Reduction: Yields amines and other reduced forms.

    Substitution: Results in substituted glycinamide derivatives.

Scientific Research Applications

N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in biochemical pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to altered biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N~2~-ethyl-N-(2-methylphenyl)glycinamide: Lacks the phenylsulfonyl group.

    N~2~-ethyl-N-(phenylsulfonyl)glycinamide: Lacks the 2-methylphenyl group.

Uniqueness

N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both the 2-methylphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of N2-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-19(23(21,22)15-10-5-4-6-11-15)13-17(20)18-16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVSFZBGAMRDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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